6-Hydroxy Doxazosin: A Comprehensive Guide to Chemical Synthesis and Structural Characterization
6-Hydroxy Doxazosin: A Comprehensive Guide to Chemical Synthesis and Structural Characterization
An In-depth Technical Guide for Drug Development Professionals
Abstract
Doxazosin is a potent α1-adrenergic receptor blocker widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] Following administration, it is extensively metabolized in the liver, primarily through O-demethylation and hydroxylation of the benzodioxan moiety.[2][3] Among its metabolites, 6-Hydroxy Doxazosin is a significant product of this biotransformation.[4] The availability of a pure, well-characterized standard of this metabolite is critical for a range of research and development activities, including pharmacokinetic (PK) studies, drug-drug interaction (DDI) assessments, and safety profiling. This guide provides a detailed, field-proven framework for the chemical synthesis, purification, and comprehensive characterization of 6-Hydroxy Doxazosin, designed for researchers and scientists in the pharmaceutical industry.
Strategic Approach to Synthesis
The direct hydroxylation of doxazosin is a challenging synthetic route due to the potential for multiple reactive sites, leading to a mixture of isomers (e.g., 6'-hydroxy and 7'-hydroxy) and low regioselectivity. A more robust and controllable strategy involves a convergent synthesis approach. This methodology utilizes a key hydroxylated intermediate, (7-hydroxy-2,3-dihydrobenzo[b][5][6]dioxin-2-yl)methanol, which is then elaborated and coupled with the quinazoline core of the molecule. This ensures the unambiguous placement of the hydroxyl group at the desired 6-position (also referred to as the 7-position in some IUPAC naming conventions for the benzodioxan ring itself, but commonly known as the 6'-position relative to the quinazoline core in the context of doxazosin metabolites).
The overall synthetic workflow is designed to build the final molecule by coupling two primary fragments: the hydroxylated benzodioxan-piperazine moiety and the 4-amino-6,7-dimethoxyquinazoline moiety. This approach is adapted from established methods for doxazosin synthesis, which involve the reaction of an N-(1,4-benzodioxan-2-carbonyl)piperazine intermediate with a 2-chloro-quinazoline derivative.[1][7]
Experimental Protocols: Synthesis and Purification
The following protocols are presented as a self-validating system. Each step includes in-process checks and rationale to ensure the successful formation of the desired product before proceeding to the next stage.
Synthesis of Key Intermediate: (7-hydroxy-2,3-dihydrobenzo[b][5][6]dioxin-2-yl)(piperazin-1-yl)methanone
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Rationale: This multi-step synthesis creates the piperazine-coupled benzodioxan fragment with the hydroxyl group correctly positioned. Starting with 1,2,4-benzenetriol ensures the regiochemistry. Oxidation to the aldehyde followed by reductive amination is a reliable method for coupling with piperazine.
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Step-by-Step Protocol:
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Cyclization: In a nitrogen-flushed round-bottom flask, dissolve 1,2,4-benzenetriol in anhydrous DMF. Add potassium carbonate as a base. Slowly add a solution of glycidyl tosylate in DMF at room temperature. Heat the reaction to 80°C for 12-16 hours. Monitor by TLC for the disappearance of the starting material.
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Work-up & Isolation: Cool the reaction, pour it into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (7-hydroxy-2,3-dihydrobenzo[b][5][6]dioxin-2-yl)methanol.
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Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add Dess-Martin periodinane portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete conversion to the aldehyde.
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Reductive Amination: Quench the oxidation reaction with a saturated solution of sodium thiosulfate. Separate the organic layer. To the DCM solution of the aldehyde, add an excess of piperazine followed by sodium triacetoxyborohydride. Stir at room temperature for 8-12 hours.
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Final Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution. Dry the organic layer and concentrate. Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the pure piperazine intermediate.
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Final Coupling: Synthesis of 6-Hydroxy Doxazosin
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Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of the piperazine intermediate displaces the chlorine atom on the 2-chloro-quinazoline, a well-established coupling method for doxazosin and its analogues.[8] n-Butanol is used as a high-boiling solvent to facilitate the reaction.
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Step-by-Step Protocol:
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Reaction Setup: Combine the synthesized piperazine intermediate and 2-chloro-6,7-dimethoxyquinazolin-4-amine in a flask containing n-butanol.
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Reaction Execution: Heat the mixture to reflux (approx. 118°C) for 6-8 hours. The progress of the reaction can be monitored by HPLC or TLC, observing the formation of the product and consumption of reactants.
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Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by vacuum filtration.
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Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove residual solvent and impurities. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by preparative HPLC to achieve >98% purity.
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Structural Characterization Workflow
A systematic and multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized 6-Hydroxy Doxazosin. The logical flow ensures that each analytical step builds upon the last, from initial purity assessment to definitive structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity
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Trustworthiness: HPLC is the gold standard for determining the purity of a synthesized compound and for separating it from any starting materials or side products. A validated method ensures reliable and reproducible results.[9]
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Detailed Protocol:
-
System: HPLC with UV/PDA Detector.
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Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.0.
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Mobile Phase B: Acetonitrile.
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Gradient Program: Start at 95:5 (A:B), ramp to 20:80 (A:B) over 20 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm and 265 nm.[10]
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Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at a concentration of 0.5 mg/mL.
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Expected Data Summary:
| Parameter | Expected Result |
| Retention Time (tR) | ~12-15 minutes (expected to be slightly more polar/shorter tR than Doxazosin) |
| Purity (by area %) | ≥ 98.0% |
| Peak Tailing Factor | 0.9 - 1.5 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
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Expertise: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the target compound. The presence of the correct molecular ion peak ([M+H]⁺) is primary evidence of a successful synthesis. Tandem MS (MS/MS) provides fragmentation data that confirms the compound's core structure.[10]
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Expected Data Summary:
| Parameter | Expected Value | Rationale |
| Chemical Formula | C₂₃H₂₅N₅O₆ | Addition of one oxygen atom to Doxazosin (C₂₃H₂₅N₅O₅) |
| Exact Mass | 467.18 | Calculated molecular weight |
| [M+H]⁺ (m/z) | 468.19 | Protonated molecular ion observed in positive ESI mode |
| Key MS/MS Fragments (m/z) | 290.1, 247.1 | These fragments correspond to the 6,7-dimethoxy-2-(piperazin-1-yl)-4-amine moiety, which should be identical to the fragmentation of the parent Doxazosin, confirming the integrity of the quinazoline portion.[10] |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
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Authoritative Grounding: NMR is the most powerful technique for unambiguous structural determination. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allow for the assignment of every proton and carbon in the molecule, confirming the connectivity and regiochemistry of the hydroxyl group. Assignments are based on established data for the parent Doxazosin structure.[11][12]
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Expected ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz): (Note: Shifts are predictive and may vary slightly. The key is the change in the aromatic region of the benzodioxan ring compared to Doxazosin.)
| Atom Position (Benzodioxan Ring) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-5' | ~6.70 (d) | ~117.0 | C-7', C-8a' |
| H-8' | ~6.65 (s) | ~115.5 | C-6', C-4a' |
| -OH | ~9.50 (s, broad) | - | C-6' |
| CH (C-2') | ~5.33 (dd) | ~69.5 | C=O, C-3' |
| CH₂ (C-3') | ~4.43 (dd), ~4.22 (dd) | ~64.7 | C-2', C-4a' |
| Atom Position (Quinazoline & Piperazine) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-5 | ~7.65 (s) | ~104.8 |
| H-8 | ~7.24 (s) | ~99.0 |
| OCH₃ x 2 | ~3.90 (s), ~3.84 (s) | ~56.2 |
| Piperazine CH₂ | ~3.99 (m), ~3.54 (m) | ~40-45 |
| C=O | - | ~165.3 |
Infrared (IR) Spectroscopy
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Rationale: FT-IR is a rapid and simple method to confirm the presence of key functional groups.
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Expected Data Summary:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 | O-H Stretch (broad) | Phenolic Hydroxyl |
| ~3350, ~3150 | N-H Stretch | Primary Amine (-NH₂) |
| ~1650 | C=O Stretch | Amide Carbonyl |
| ~1620 | N-H Bend | Primary Amine (-NH₂) |
| ~1250, ~1030 | C-O Stretch | Aryl ethers (dimethoxy and dioxan) |
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the synthesis and characterization of 6-Hydroxy Doxazosin. By employing a convergent synthetic strategy, researchers can achieve unambiguous regiochemical control, leading to the desired isomer with high purity. The subsequent multi-technique characterization workflow provides a self-validating system to confirm the identity, structure, and purity of the final compound. The generation of this well-characterized reference standard is an essential prerequisite for advancing drug metabolism, pharmacokinetic, and toxicology studies in the development and life-cycle management of Doxazosin.
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International Journal of Pharmacy and Pharmaceutical Sciences. (2012). DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. Available at: [Link]
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